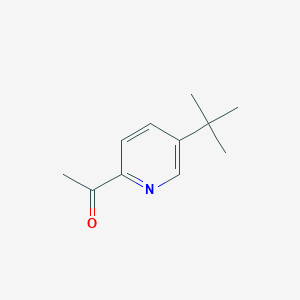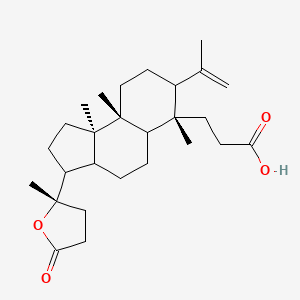![molecular formula C8H11BrN2 B12434943 [2-(4-Bromophenyl)ethyl]hydrazine CAS No. 41074-40-2](/img/structure/B12434943.png)
[2-(4-Bromophenyl)ethyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Bromophenyl)ethyl]hydrazine: is an organic compound with the molecular formula C8H11BrN2 and a molecular weight of 215.09 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethyl group and a hydrazine moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Bromination of Ethylbenzene: The synthesis of [2-(4-Bromophenyl)ethyl]hydrazine can begin with the bromination of ethylbenzene to form 4-bromoethylbenzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Hydrazine Addition: The 4-bromoethylbenzene is then reacted with hydrazine (N2H4) under controlled conditions to form this compound.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [2-(4-Bromophenyl)ethyl]hydrazine can undergo oxidation reactions to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products:
Oxidation: Formation of azides or nitro compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: [2-(4-Bromophenyl)ethyl]hydrazine is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine:
Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which [2-(4-Bromophenyl)ethyl]hydrazine exerts its effects involves interaction with molecular targets such as enzymes and receptors. The bromine atom and hydrazine moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways .
Comparación Con Compuestos Similares
[2-(4-Chlorophenyl)ethyl]hydrazine: Similar structure but with a chlorine atom instead of bromine.
[2-(4-Fluorophenyl)ethyl]hydrazine: Contains a fluorine atom in place of bromine.
[2-(4-Methylphenyl)ethyl]hydrazine: Has a methyl group instead of bromine.
Uniqueness:
Reactivity: The presence of the bromine atom in [2-(4-Bromophenyl)ethyl]hydrazine makes it more reactive in substitution reactions compared to its chloro, fluoro, and methyl analogs.
Applications: Its unique reactivity profile allows for specific applications in synthetic chemistry and drug development.
Propiedades
Número CAS |
41074-40-2 |
|---|---|
Fórmula molecular |
C8H11BrN2 |
Peso molecular |
215.09 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)ethylhydrazine |
InChI |
InChI=1S/C8H11BrN2/c9-8-3-1-7(2-4-8)5-6-11-10/h1-4,11H,5-6,10H2 |
Clave InChI |
NYYBSRBAMXVFQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCNN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


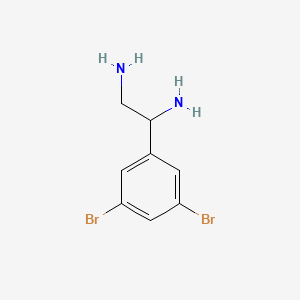
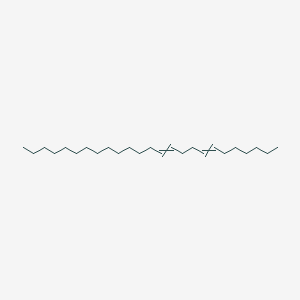
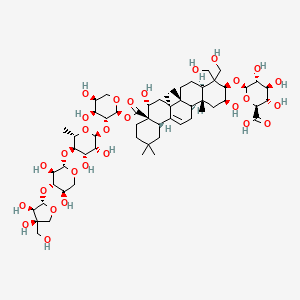
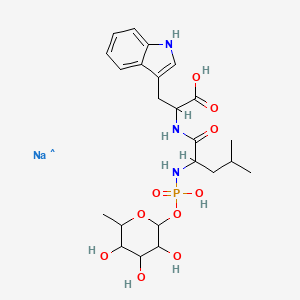
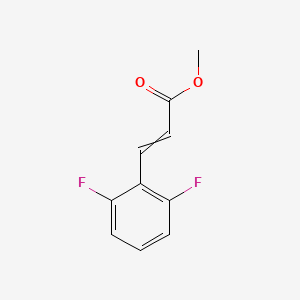
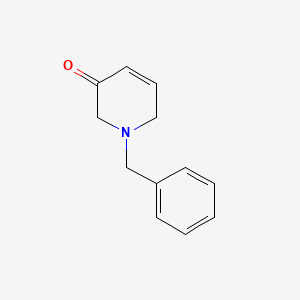

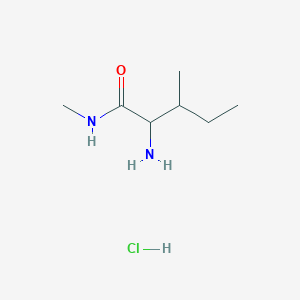

![[1-(3-Hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B12434917.png)
![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12434924.png)
